S. aureus FabI Inhibition: 15-Fold Differential Potency Between Moracin C and Chalcomoracin Under Identical Assay Conditions
In a direct head-to-head comparison evaluating FabI (enoyl-acyl carrier protein reductase) inhibition—a validated antibacterial target for S. aureus—Moracin C and chalcomoracin were tested concurrently under identical experimental conditions. Moracin C exhibited an IC50 of 83.8 μM, whereas chalcomoracin demonstrated an IC50 of 5.5 μM [1]. This 15.2-fold potency differential establishes that the two compounds are not functionally equivalent in this antibacterial mechanism. The MIC values against S. aureus were 32 μg/mL for Moracin C and 4 μg/mL for chalcomoracin, further corroborating the FabI inhibition rank order [1]. The study additionally confirmed that both compounds inhibit fatty acid synthesis without affecting protein synthesis [1].
| Evidence Dimension | S. aureus FabI enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 83.8 μM |
| Comparator Or Baseline | Chalcomoracin: 5.5 μM |
| Quantified Difference | 15.2-fold lower potency (83.8 μM vs 5.5 μM) |
| Conditions | In vitro FabI enzyme assay; S. aureus ATCC 6538p |
Why This Matters
Researchers selecting a FabI inhibitor must account for the 15-fold potency differential; Moracin C provides a moderate-activity tool compound, while chalcomoracin offers a high-potency alternative—this distinction is essential for dose-response experimental design and structure-activity relationship (SAR) studies.
- [1] Chalcomoracin and moracin C, new inhibitors of Staphylococcus aureus enoyl-acyl carrier protein reductase from Morus alba. Biol Pharm Bull. 2012;35(5):780-785. PMID: 22571135. View Source
